AZD6482 - 1173900-33-8

AZD6482

Catalog Number: EVT-253518
CAS Number: 1173900-33-8
Molecular Formula: C22H24N4O4
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD6482 is a potent and selective inhibitor of the p110β isoform of Phosphoinositide 3-kinase (PI3K). [, , , , , , , , ] This selectivity for the p110β isoform makes it a valuable tool for studying the specific roles of this isoform in various cellular processes. [, , , , , ]

Source: AZD6482 is a synthetic compound developed by AstraZeneca. [, , ]

Classification: AZD6482 is classified as a small molecule kinase inhibitor, specifically a PI3Kβ inhibitor. [, , , , , , , ]

Role in Scientific Research: AZD6482 serves as a vital tool in scientific research for:* Investigating the role of PI3Kβ in various cellular processes: This includes exploring its involvement in cell signaling, proliferation, survival, migration, and invasion in different cell types and disease models. [, , , , , , , , , , ]* Evaluating the therapeutic potential of PI3Kβ inhibition: This encompasses studying its effects on tumor growth, metastasis, and response to other therapies in preclinical cancer models. [, , , , , , , ]* Validating PI3Kβ as a drug target: This involves confirming its specific contribution to disease pathogenesis and exploring the efficacy and safety of PI3Kβ inhibitors in preclinical settings. [, , , ]

Future Directions
  • Optimization of Combination Therapies: Future research should focus on optimizing combinations of AZD6482 with other targeted therapies, including PARP inhibitors, PI3Kα inhibitors, and chemotherapeutic agents, to enhance efficacy and overcome resistance mechanisms in various cancer types. [, , , , , , , , ]

  • Biomarker Development and Patient Stratification: Identifying predictive biomarkers for AZD6482 response, such as specific genetic alterations or protein expression profiles, is crucial for selecting patients most likely to benefit from this therapy. [, , , , , , , , , , ]

  • Investigation of Resistance Mechanisms: Further research is needed to fully understand the mechanisms underlying resistance to AZD6482 and explore strategies to prevent or overcome it. [, ]

  • Drug Delivery and Formulation: Optimizing the delivery and formulation of AZD6482 could improve its therapeutic index and reduce potential side effects. []

BYL719 (Alpelisib)

Compound Description: BYL719 is a highly selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3Kα). It has demonstrated promising clinical activity in breast tumors harboring PIK3CA mutations [].

Relevance: BYL719 is relevant to AZD6482 (a PI3Kβ inhibitor) because both compounds target different isoforms of the PI3K pathway. Research suggests that combined inhibition of both p110α (targeted by BYL719) and p110β (targeted by AZD6482) might be necessary to overcome resistance to PI3Kα inhibitors like BYL719 in cancers with PTEN loss []. This combination therapy effectively resensitized PTEN-deficient cells to BYL719 in both in vitro and in vivo models [].

BKM120 (Buparlisib)

Compound Description: BKM120 is a pan-PI3K inhibitor, meaning it inhibits all isoforms of Class I PI3Ks [].

Relevance: BKM120 is relevant to AZD6482 because it highlights the potential limitations of isoform-specific PI3K inhibition. While AZD6482 selectively targets PI3Kβ, BKM120's broader activity against all Class I PI3Ks proved effective in overcoming resistance to the PI3Kα inhibitor BYL719 in PTEN-deficient models. This finding emphasizes the potential importance of considering pan-PI3K inhibition in certain contexts, especially where resistance to isoform-specific inhibitors might arise [].

GDC-0941 (Pictilisib)

Compound Description: GDC-0941 is a potent pan-class I PI3K inhibitor [, , ]. It exhibits anti-proliferative effects in various cancer cell lines, including those with PIK3CA mutations and PTEN mutations [].

Relevance: GDC-0941 is relevant to AZD6482 due to its pan-PI3K inhibitory activity. While AZD6482 specifically targets PI3Kβ, GDC-0941 inhibits all class I PI3K isoforms, offering a broader approach to blocking the PI3K pathway. This difference in target specificity makes GDC-0941 a relevant comparator when assessing the efficacy and potential benefits of selective versus pan-PI3K inhibition in different cancer contexts [, , ].

GDC-0032

Compound Description: GDC-0032 is a p110α-specific PI3K inhibitor [].

Relevance: Similar to BYL719, GDC-0032's relevance to AZD6482 lies in its distinct target within the PI3K pathway. By comparing the effects of these isoform-specific inhibitors, researchers can gain a deeper understanding of the individual roles of PI3Kα and PI3Kβ in different cancer types and explore the potential for combination therapies targeting multiple PI3K isoforms [].

GSK2636771

Compound Description: GSK2636771 is a selective inhibitor of PI3Kβ [].

Relevance: GSK2636771 holds significant relevance to AZD6482 as they both belong to the class of selective PI3Kβ inhibitors. This direct comparability makes GSK2636771 an important reference point when evaluating the efficacy and safety profile of AZD6482 in preclinical and clinical settings, particularly in cancers with potential dependencies on PI3Kβ signaling [].

TGX221

Compound Description: TGX221 is recognized as one of the first characterized isoform-selective inhibitors of p110β [].

Relevance: TGX221's historical significance as an early selective p110β inhibitor makes it directly relevant to AZD6482. This comparison provides valuable context for understanding how the development of PI3Kβ inhibitors has progressed and allows for the assessment of potential improvements in terms of potency, selectivity, and pharmacological properties [].

IC261

Compound Description: IC261 is a chemical inhibitor of casein kinase 1 epsilon (CK1ε) [].

Relevance: Although not directly targeting the PI3K pathway like AZD6482, IC261 is relevant due to its synergistic effect with AZD6482 in inhibiting glioblastoma cell growth []. This finding highlights the potential for combination therapies that target both the PI3K pathway (via AZD6482) and CK1ε (via IC261) to enhance therapeutic efficacy in glioblastoma treatment [].

URMC-099

Compound Description: URMC-099 is a mixed lineage kinase 3 (MLK3) inhibitor [, ].

Relevance: Although targeting a different kinase, MLK3, URMC-099 exhibits synergism with AZD6482 in blocking glioblastoma cell motility and focal adhesion formation [, ]. This interaction suggests a potential therapeutic strategy for glioblastoma by combining AZD6482 with URMC-099 to target both the PI3K pathway and MLK3 signaling [, ].

Source and Classification

AZD6482 was developed by AstraZeneca and is part of a broader class of phosphoinositide 3-kinase inhibitors. It is designed to selectively inhibit the beta isoform of phosphoinositide 3-kinase, which has been implicated in several pathophysiological processes, particularly in cancer and thrombosis. This selectivity is significant as it minimizes off-target effects associated with other isoforms of phosphoinositide 3-kinase.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD6482 involves several key steps that utilize various organic synthesis techniques. The process typically begins with the condensation of specific precursors to form a core structure that is then modified through a series of reactions to introduce functional groups necessary for biological activity.

  1. Initial Condensation: The synthesis often starts with the reaction of a pyridopyrimidine derivative with isocyanates or sulfonyl chlorides under controlled conditions to yield a fused pyrimidine structure.
  2. Functionalization: Subsequent steps include the introduction of morpholine or piperidine groups through nucleophilic substitution reactions, which are critical for enhancing the compound's solubility and bioactivity.
  3. Final Modifications: The final stages may involve halogenation or additional alkylation steps to refine the pharmacological profile of AZD6482.

The detailed synthetic pathways have been documented in patents and scientific literature, highlighting the specific reagents and conditions used at each stage .

Molecular Structure Analysis

Structure and Data

AZD6482 features a complex molecular structure characterized by a fused pyrimidine core. The molecular formula is C15_{15}H19_{19}N5_{5}O, with a molecular weight of approximately 285.35 g/mol.

  • Key Structural Features:
    • A pyridopyrimidine scaffold
    • Morpholine substitution that enhances solubility
    • Specific functional groups that confer selectivity for phosphoinositide 3-kinase beta isoform

The three-dimensional conformation of AZD6482 allows for optimal interaction with its biological target, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

AZD6482 undergoes various chemical reactions that are essential for its synthesis and biological activity:

  1. Nucleophilic Substitution: Involves the reaction of morpholine with activated halides to form stable amine linkages.
  2. Halogenation: Utilizes reagents like phosphorus oxychloride to introduce halogen atoms into the molecule, which can enhance its reactivity towards target proteins.
  3. Deprotection Reactions: In some synthetic routes, protecting groups are removed to reveal functional sites necessary for interaction with phosphoinositide 3-kinase beta.

These reactions are meticulously controlled to ensure high yields and purity of AZD6482 .

Mechanism of Action

Process and Data

AZD6482 exerts its pharmacological effects primarily through selective inhibition of the phosphoinositide 3-kinase beta isoform. This inhibition disrupts downstream signaling pathways involved in cell growth and survival:

  1. Inhibition of Platelet Activation: By blocking phosphoinositide 3-kinase beta, AZD6482 reduces platelet aggregation in response to agonists like thrombin, thereby exhibiting antithrombotic properties.
  2. Impact on Tumor Growth: In cancer models, AZD6482 has shown efficacy in reducing tumor cell proliferation by interfering with signaling pathways critical for tumor growth .

Quantitative studies demonstrate that AZD6482 can significantly decrease platelet aggregation while having minimal effects on bleeding time in vivo, indicating a favorable therapeutic window .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD6482 displays several notable physical and chemical properties:

  • Solubility: It exhibits good aqueous solubility, which is crucial for oral bioavailability.
  • Stability: The compound is stable under physiological conditions but may undergo hydrolysis under extreme pH levels.
  • Melting Point: Specific melting point data indicates thermal stability relevant for formulation development.

These properties are critical for determining the compound's suitability for clinical applications .

Applications

Scientific Uses

AZD6482 has potential applications across various scientific domains:

  1. Oncology: Its ability to inhibit tumor growth makes it a candidate for cancer therapies, particularly in tumors exhibiting high levels of phosphoinositide 3-kinase beta activity.
  2. Cardiovascular Research: As an antiplatelet agent, AZD6482 can be utilized in studies aimed at understanding thrombus formation and developing new treatments for thrombotic diseases.
  3. Combination Therapies: Research suggests that AZD6482 may enhance the efficacy of existing therapies when used in combination with other agents like aspirin or clopidogrel .
Molecular Mechanisms of PI3Kβ Inhibition by AZD6482

Isoform-Selective Targeting of PI3Kβ Signaling Cascades

AZD6482 is a potent and selective small-molecule inhibitor targeting the p110β catalytic subunit of phosphoinositide 3-kinase beta (PI3Kβ). Unlike pan-PI3K inhibitors, AZD6482 exhibits >100-fold selectivity for PI3Kβ over other class I isoforms (α, δ, γ), attributed to its unique interaction with the ATP-binding pocket and adjacent hydrophobic regions specific to the p110β structure [7]. This selectivity is critical because PI3Kβ drives oncogenic signaling in cancers with PTEN loss, where it compensates for hyperactivated PI3K/Akt pathways. In PTEN-deficient glioblastoma cells (e.g., U87, U118), AZD6482 suppresses PI3Kβ-mediated PIP₃ generation, disrupting membrane recruitment of PH domain-containing proteins like AKT and PDK1 [1] [9]. Genetic validation confirms that PIK3CB (encoding p110β) knockdown phenocopies AZD6482’s effects, underscoring its isoform-specific mechanism [1].

Table 1: Selectivity Profile of AZD6482 Across PI3K Isoforms

IsoformIC₅₀ (nM)Biological Role
PI3Kβ8–15Primary target; PTEN-deficient cancer growth
PI3Kα>1,500Glucose metabolism; insulin signaling
PI3Kδ>1,000Immune cell function; inflammation
PI3Kγ>1,000GPCR signaling; inflammation

Data derived from enzymatic assays comparing AZD6482’s inhibition of recombinant PI3K isoforms [7].

Structural Basis of ATP-Competitive Kinase Inhibition

AZD6482 functions as an ATP-competitive inhibitor, binding the kinase domain (KD) of p110β. Structural analyses reveal that its propeller-shaped scaffold occupies three key regions:

  • Hinge Region: Forms hydrogen bonds with Val854 and Lys805.
  • Affinity Pocket: Hydrophobic interactions with Trp812 and Ile825.
  • Specificity Pocket: Exploits Asp856 (unique to PI3Kβ) via electrostatic contacts [7].This binding displaces ATP and prevents phosphotransfer to PIP₂, inhibiting PIP₃ production. Mutagenesis studies confirm that Asp856 substitutions reduce AZD6482 affinity by >50-fold, highlighting its role in isoform specificity [7]. Additionally, AZD6482 induces conformational shifts in the activation loop, destabilizing the kinase’s active state [8].

Downstream Modulation of PI3K/Akt/mTOR Pathway Components

AZD6482 disrupts canonical PI3K/Akt/mTOR signaling, evidenced by:

  • AKT Inactivation: Dose-dependent reduction of phosphorylated AKT (Ser473 and Thr308) in glioblastoma cells (IC₅₀: ~2.5 μM), blocking membrane localization [1].
  • GSK-3β Reactivation: Dephosphorylation of GSK-3β (Ser9) restores its kinase activity, promoting β-catenin degradation [1].
  • mTORC1 Attenuation: Decreased phospho-S6 and phospho-4E-BP1 levels, inhibiting cap-dependent translation and ribosome biogenesis [9].Proteogenomic studies of PTEN-null tumors show that AZD6482 reverses pathway hyperactivation independently of PIK3CA mutations, confirming its efficacy in PTEN-altered contexts [9].

Suppression of Pro-Survival Signaling: Bcl-2 and Cyclin D1 Regulation

AZD6482 transcriptionally downregulates key pro-survival mediators:

  • Bcl-2 Suppression: Reduces Bcl-2 protein levels by >60% in glioblastoma cells, diminishing mitochondrial membrane integrity and cytochrome c retention [1]. This occurs via inhibition of AKT-mediated CREB phosphorylation, a transcriptional activator of BCL2 [5].
  • Cyclin D1 Repression: Decreases cyclin D1 expression by 70–80%, triggering G1/S cell-cycle arrest [1] [10]. Mechanistically, AZD6482 blocks cyclin D1 promoter activity by:
  • Disrupting STAT3 recruitment to the CCND1 promoter.
  • Preventing CBP/p300-dependent histone acetylation.
  • Inhibiting RNA polymerase II loading [10].Cyclin D1 loss further destabilizes Bcl-2, creating a feed-forward loop amplifying pro-apoptotic signals [5].

Induction of Apoptotic Pathways via Caspase Activation

AZD6482 triggers intrinsic apoptosis through mitochondrial pathways:

  • Caspase-9 Activation: Cytochrome c release induces apoptosome assembly, activating caspase-9.
  • Effector Caspase Execution: Caspase-9 cleaves caspase-3/7, which proteolyzes PARP and ICAD, dismantling DNA repair and structural proteins [6].Flow cytometry in AZD6482-treated glioblastoma cells shows Annexin V/7-AAD positivity in 40–60% of cells within 48 hours. Pharmacological caspase inhibition (e.g., Z-VAD-FMK) rescues >80% of cell death, confirming caspase dependence [1] [6].

Table 2: AZD6482-Induced Molecular Changes in Glioblastoma Models

Target/PathwayChangeFunctional Consequence
p-AKT (Ser473)↓ 85–90%Loss of pro-survival signaling
Bcl-2↓ 60–70%Mitochondrial outer membrane permeabilization
Cyclin D1↓ 70–80%G1/S cell-cycle arrest
Caspase-3/7↑ 4–5 foldDNA fragmentation and apoptosis

Data from Western blot, flow cytometry, and EdU assays in U87/U118 cells [1].

Chemical Compounds Mentioned:

  • AZD6482
  • PI3Kβ (p110β)
  • PIP₃
  • AKT
  • GSK-3β
  • mTORC1
  • Bcl-2
  • Cyclin D1
  • Caspase-3/7/9

Properties

CAS Number

1173900-33-8

Product Name

AZD6482

IUPAC Name

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1

InChI Key

IRTDIKMSKMREGO-OAHLLOKOSA-N

SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Synonyms

2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Isomeric SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.